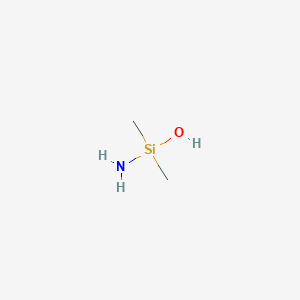
Amino(dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(dimethyl)silanol is an organosilicon compound characterized by the presence of an amino group and two methyl groups attached to a silicon atom, which is also bonded to a hydroxyl group. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including materials science, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino(dimethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethylaminosilane precursors. For instance, tris(dimethylamino)silane can be hydrolyzed under controlled conditions to yield this compound. The reaction typically requires a suitable solvent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the polycondensation of oligomeric siloxanediols. This process is carried out in a batch reactor under reduced pressure to remove volatile compounds. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Amino(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols with different oxidation states.
Reduction: Reduction reactions can convert this compound into other silane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols with higher oxidation states, while substitution reactions can produce a variety of amino-substituted silanes .
Aplicaciones Científicas De Investigación
Amino(dimethyl)silanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which amino(dimethyl)silanol exerts its effects involves its ability to form stable bonds with various substrates. The amino group can interact with different molecular targets, facilitating the modification of surfaces and the formation of new compounds. The silicon-oxygen bond in the compound provides stability and reactivity, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in that it contains an amino group and is used for surface modification of metal oxide nanoparticles.
Dimethylsilanediol: Another similar compound, which has two hydroxyl groups attached to the silicon atom, making it different in terms of reactivity and applications.
Uniqueness
Amino(dimethyl)silanol is unique due to its specific combination of an amino group and two methyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not found in other similar compounds .
Propiedades
Número CAS |
773015-13-7 |
|---|---|
Fórmula molecular |
C2H9NOSi |
Peso molecular |
91.18 g/mol |
Nombre IUPAC |
(amino-hydroxy-methylsilyl)methane |
InChI |
InChI=1S/C2H9NOSi/c1-5(2,3)4/h4H,3H2,1-2H3 |
Clave InChI |
DAUXGBNWCNJACU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


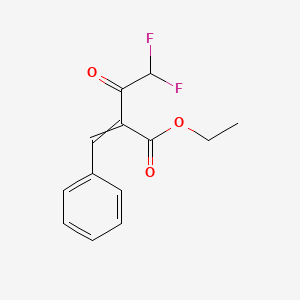
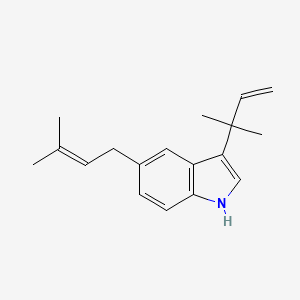
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
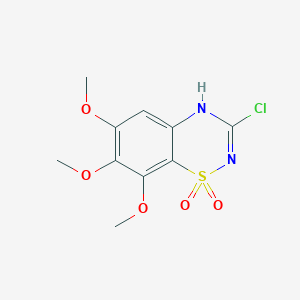
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
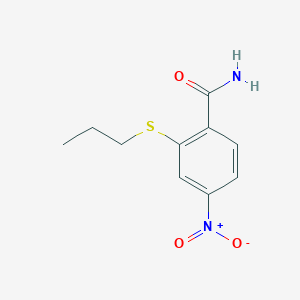
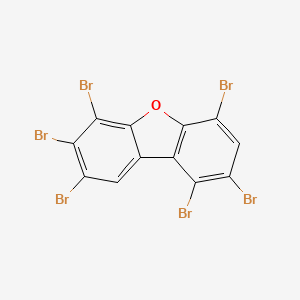
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
